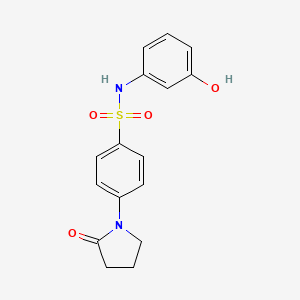
N-(3-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide, also known as HPPB, is a sulfonamide-based compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. HPPB is a small molecule that has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
作用机制
The mechanism of action of N-(3-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(3-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins, a group of signaling molecules that play a key role in the inflammatory response. N-(3-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various signaling pathways.
Biochemical and Physiological Effects:
N-(3-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, N-(3-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to have antioxidant properties by scavenging free radicals and protecting cells from oxidative damage. N-(3-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has also been shown to have neuroprotective effects by reducing the production of reactive oxygen species and protecting neurons from damage.
实验室实验的优点和局限性
One of the main advantages of N-(3-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is its versatility in scientific research. N-(3-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to have a wide range of biological activities, making it a useful tool for studying various cellular processes. In addition, N-(3-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is relatively easy to synthesize and has a high yield, making it a cost-effective option for lab experiments. However, one of the limitations of N-(3-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide is its potential toxicity, which may limit its use in certain applications.
未来方向
There are many potential future directions for the study of N-(3-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide. One area of research is the development of N-(3-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide-based drugs for the treatment of various diseases. Another area of research is the exploration of N-(3-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide's potential as a tool for studying various cellular processes. Additionally, further research is needed to fully understand the mechanism of action of N-(3-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide and its potential side effects.
合成方法
The synthesis of N-(3-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide involves a multi-step process that includes the reaction of 3-hydroxybenzenesulfonamide with 2-oxopyrrolidine-1-acetic acid, followed by the addition of triethylamine and 4-nitrophenyl chloroformate. The reaction mixture is then heated under reflux, and the resulting product is purified by column chromatography. The final product is obtained as a white solid with a high yield.
科学研究应用
N-(3-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been extensively studied for its potential applications in various scientific fields. In the field of medicinal chemistry, N-(3-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to have anti-inflammatory properties by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(3-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N-(3-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been shown to have anti-viral properties by inhibiting the replication of the hepatitis C virus.
属性
IUPAC Name |
N-(3-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c19-14-4-1-3-12(11-14)17-23(21,22)15-8-6-13(7-9-15)18-10-2-5-16(18)20/h1,3-4,6-9,11,17,19H,2,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJYNPQUIPZXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

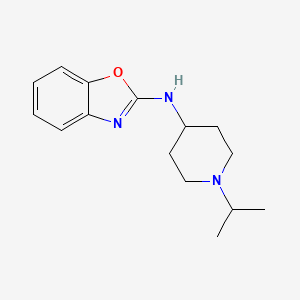
![4-[2-(4-Iodophenyl)-2-oxoethoxy]benzonitrile](/img/structure/B7467855.png)
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-prop-2-enylprop-2-enamide](/img/structure/B7467857.png)
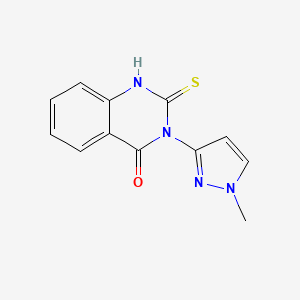
![4-[1-(Benzenesulfonyl)pyrrolidin-2-yl]pyridine](/img/structure/B7467875.png)
![2-chloro-N-[4-(cyanomethoxy)phenyl]acetamide](/img/structure/B7467876.png)
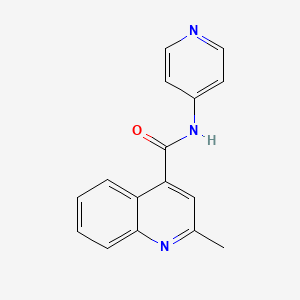

![N-(5-chloro-2-methylphenyl)-5-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]furan-2-carboxamide](/img/structure/B7467896.png)
![2-(4-cyanophenoxy)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7467907.png)
![N-(1,3-benzodioxol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7467911.png)
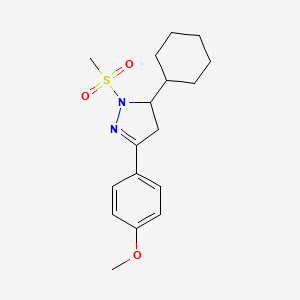
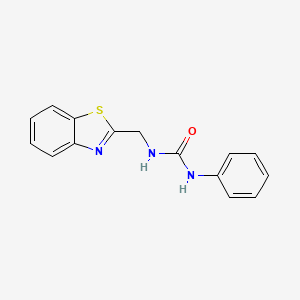
![4-[(5-Chlorothiadiazol-4-yl)methoxy]benzonitrile](/img/structure/B7467947.png)